molecular formula C14H13NO3 B6386893 5-(4-Ethylphenyl)-2-hydroxyisonicotinic acid, 95% CAS No. 1261953-86-9

5-(4-Ethylphenyl)-2-hydroxyisonicotinic acid, 95%

Cat. No. B6386893
CAS RN: 1261953-86-9
M. Wt: 243.26 g/mol
InChI Key: YZWUVACBWHNJCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Ethylphenyl)-2-hydroxyisonicotinic acid (EHINA) is a synthetic organic compound with a molecular formula of C10H12NO3. It is a white crystalline solid at room temperature and is soluble in water and organic solvents. It has a melting point of around 140°C and a boiling point of around 280°C. EHINA is a useful compound for the synthesis of pharmaceuticals, biochemicals, and other compounds.

Scientific Research Applications

5-(4-Ethylphenyl)-2-hydroxyisonicotinic acid, 95% is used in various scientific research applications, such as in the study of enzyme kinetics, drug metabolism, and other biochemical processes. It is also used in the synthesis of pharmaceuticals, biochemicals, and other compounds. In addition, it has been used in the study of the mechanism of action of certain drugs, as well as in the study of the biochemical and physiological effects of certain drugs.

Mechanism of Action

5-(4-Ethylphenyl)-2-hydroxyisonicotinic acid, 95% is an inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine. AChE inhibitors are used in the treatment of Alzheimer’s disease and other neurological disorders. 5-(4-Ethylphenyl)-2-hydroxyisonicotinic acid, 95% is known to be a reversible inhibitor of AChE, meaning that it binds to the enzyme but can be released from it. This allows for the inhibition of the enzyme to be reversible, which is important for the treatment of neurological disorders.
Biochemical and Physiological Effects
5-(4-Ethylphenyl)-2-hydroxyisonicotinic acid, 95% has been found to have a number of biochemical and physiological effects. In animal studies, it has been found to reduce inflammation and oxidative stress, as well as to improve cognitive function. It has also been found to have anti-cancer effects in animal models. In addition, 5-(4-Ethylphenyl)-2-hydroxyisonicotinic acid, 95% has been found to have an antidepressant-like effect in animal models.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-(4-Ethylphenyl)-2-hydroxyisonicotinic acid, 95% in lab experiments is that it is a relatively inexpensive compound compared to other compounds with similar properties. It is also relatively easy to synthesize and can be used in a wide range of applications. One limitation of using 5-(4-Ethylphenyl)-2-hydroxyisonicotinic acid, 95% in lab experiments is that it is not very stable at high temperatures, so it must be stored in a cool, dry place. Additionally, it is not very soluble in water, so it must be dissolved in an organic solvent before use.

Future Directions

There are a number of potential future directions for the use of 5-(4-Ethylphenyl)-2-hydroxyisonicotinic acid, 95% in scientific research. For example, further research could be conducted to investigate the effects of 5-(4-Ethylphenyl)-2-hydroxyisonicotinic acid, 95% on other enzymes and biochemical processes. Additionally, research could be conducted to explore the potential therapeutic applications of 5-(4-Ethylphenyl)-2-hydroxyisonicotinic acid, 95%, such as in the treatment of neurological disorders. Furthermore, research could be conducted to investigate the potential for 5-(4-Ethylphenyl)-2-hydroxyisonicotinic acid, 95% to be used as a drug delivery system for other compounds. Finally, research could be conducted to investigate the potential for 5-(4-Ethylphenyl)-2-hydroxyisonicotinic acid, 95% to be used as a catalyst in the synthesis of other compounds.

Synthesis Methods

5-(4-Ethylphenyl)-2-hydroxyisonicotinic acid, 95% can be synthesized by the condensation reaction of 4-ethylphenol and 2-hydroxyisonicotinic acid. This reaction can be catalyzed by acid or base, with sulfuric acid being the most commonly used catalyst. The reaction is carried out in a solvent such as ethanol or methanol. The reaction is usually carried out at a temperature of around 100°C and the reaction time can vary from a few minutes to several hours.

properties

IUPAC Name

5-(4-ethylphenyl)-2-oxo-1H-pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-2-9-3-5-10(6-4-9)12-8-15-13(16)7-11(12)14(17)18/h3-8H,2H2,1H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZWUVACBWHNJCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CNC(=O)C=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30687065
Record name 5-(4-Ethylphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30687065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Ethylphenyl)-2-hydroxyisonicotinic acid

CAS RN

1261953-86-9
Record name 4-Pyridinecarboxylic acid, 5-(4-ethylphenyl)-1,2-dihydro-2-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261953-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Ethylphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30687065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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